Thalidomide-5'-C7-OH
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Overview
Description
Thalidomide-5’-C7-OH is a derivative of thalidomide, a compound initially introduced as a non-barbiturate hypnotic. Thalidomide gained notoriety due to its teratogenic effects, leading to severe birth defects. it has been reintroduced for its immunosuppressive and anti-angiogenic properties, particularly in treating multiple myeloma and erythema nodosum leprosum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-C7-OH, involves several steps. The conventional synthesis of thalidomide starts with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid. This intermediate is then cyclized to produce thalidomide . The specific synthesis of Thalidomide-5’-C7-OH would involve further modifications to introduce the hydroxyl group at the 5’-C7 position.
Industrial Production Methods
Industrial production of thalidomide and its derivatives typically follows the same synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-C7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Thalidomide-5’-C7-OH has several scientific research applications:
Mechanism of Action
Thalidomide-5’-C7-OH exerts its effects by modulating the activity of cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. Binding of the compound to cereblon leads to the recruitment and subsequent degradation of specific target proteins, resulting in immunosuppressive and anti-angiogenic effects . The compound also modulates the release of inflammatory mediators like tumor necrosis factor-alpha and other cytokines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thalidomide-5’-C7-OH include:
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.
Uniqueness
Thalidomide-5’-C7-OH is unique due to the specific structural modification at the 5’-C7 position, which may confer distinct biological activities compared to other thalidomide derivatives. This modification can potentially enhance its therapeutic efficacy and reduce side effects .
Properties
Molecular Formula |
C20H24N2O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O5/c23-11-5-3-1-2-4-6-13-7-8-14-15(12-13)20(27)22(19(14)26)16-9-10-17(24)21-18(16)25/h7-8,12,16,23H,1-6,9-11H2,(H,21,24,25) |
InChI Key |
HNOCSDWAFFOVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCCO |
Origin of Product |
United States |
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